2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane
Overview
Description
2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane is a complex organic compound characterized by its unique structure, which includes multiple sulfonate groups attached to a central oxane ring
Preparation Methods
The synthesis of 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dihydroxypropane with 4-methylbenzenesulfonyl chloride in the presence of a base to form the intermediate 1,3-bis[(4-methylbenzenesulfonyl)oxy]propane. This intermediate is then reacted with oxane under specific conditions to yield the final product .
Chemical Reactions Analysis
2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in biological research .
Comparison with Similar Compounds
Similar compounds include other sulfonate esters and oxane derivatives. Compared to these compounds, 2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane is unique due to its specific structure, which provides distinct reactivity and interaction profiles. Some similar compounds include:
- 1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl 4-methylbenzenesulfonate
- Bis(propan-2-yl) [(4-methylbenzenesulfonyl)oxy]methanephosphonate .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8S2/c1-17-6-10-20(11-7-17)31(23,24)28-15-19(30-22-5-3-4-14-27-22)16-29-32(25,26)21-12-8-18(2)9-13-21/h6-13,19,22H,3-5,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMGCAMVLHQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)OC3CCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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